An In-depth Technical Guide to the Physical Properties of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline
An In-depth Technical Guide to the Physical Properties of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Foreword by the Senior Application Scientist
In the landscape of pharmaceutical research and development, a comprehensive understanding of the physicochemical properties of a molecule is the bedrock upon which successful drug design and formulation are built. This guide provides an in-depth exploration of the physical characteristics of the novel aromatic amine, 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline. As direct experimental data for this specific molecule is not yet widely available in peer-reviewed literature, this document serves as a predictive guide, leveraging established principles of physical organic chemistry and data from structurally analogous compounds. We will delve into the anticipated physical properties, the robust experimental methodologies for their determination, and the scientific rationale that underpins these techniques. Our aim is to equip researchers with the foundational knowledge and practical insights necessary to handle, characterize, and ultimately harness the potential of this compound.
Molecular Structure and Predicted Physicochemical Properties
3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline is a complex aromatic amine featuring a chlorinated aniline ring linked via an ether bond to a substituted phenoxy group. The presence of chloro, isopropyl, and methyl functional groups, in addition to the amine and ether linkages, imparts a unique combination of steric and electronic features that will govern its physical behavior.
Molecular Structure:
Caption: Molecular structure of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline.
Predicted Physical Properties Summary:
Due to the absence of direct experimental data, the following table presents predicted physical properties based on the analysis of structurally similar compounds and general principles of physical organic chemistry. Aromatic amines are typically high-boiling liquids or low-melting solids.[1] Their melting and boiling points generally increase with molecular weight.[2]
| Property | Predicted Value/Range | Rationale and Comparative Insights |
| Molecular Weight | 291.8 g/mol | Calculated based on the molecular formula C16H18ClNO. For comparison, the molecular weight of 3-chloroaniline is 127.57 g/mol .[1] |
| Physical State | Solid at room temperature | The increased molecular weight and complex structure compared to simpler anilines suggest a higher melting point, likely resulting in a solid state at 25°C. Aromatic amines can be colorless liquids or solids.[2] |
| Melting Point | 50-80 °C | This is an estimation. The melting point of 3-chloro-2-methylaniline is 2°C[3], while 3-chloro-4-methoxyaniline has a melting point of 50-55°C. The larger and more complex structure of the target molecule would likely lead to a higher melting point than these simpler analogues. |
| Boiling Point | > 300 °C | Aromatic amines are generally high-boiling liquids.[1] Given the high molecular weight, the boiling point is expected to be significantly above that of simpler compounds like 3-chloroaniline (230.5°C).[1] |
| Solubility in Water | Low to Insoluble | The large, hydrophobic aromatic structure will dominate, leading to poor water solubility. Aromatic amines are generally insoluble in water.[2][4] |
| Solubility in Organic Solvents | Soluble in polar organic solvents | Expected to be soluble in solvents like alcohols, ethers, and chlorinated solvents, which is typical for aromatic amines.[2][4] |
| pKa (of the conjugate acid) | 2.0 - 3.5 | The presence of the electron-withdrawing chloro group on the aniline ring is expected to decrease the basicity of the amine, resulting in a lower pKa compared to aniline (pKa of anilinium ion is ~4.6). |
Experimental Determination of Physical Properties
The following sections detail the standard, validated laboratory protocols for determining the key physical properties of a novel organic compound like 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline.
Melting Point Determination
Principle: The melting point of a pure crystalline solid is a sharp, characteristic temperature at which the solid transitions to a liquid at atmospheric pressure.[5][6] Impurities typically depress the melting point and broaden the melting range.[5][6]
Methodology: Capillary Method
This is a common and reliable method for determining the melting point of a solid organic compound.[7]
Experimental Workflow:
Caption: Workflow for Melting Point Determination via the Capillary Method.
Causality in Experimental Choices:
-
Fine Powder: Ensures uniform heat distribution throughout the sample.
-
Slow Heating Rate: Allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, leading to an accurate measurement.[8]
Boiling Point Determination
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[9][10]
Methodology: Micro Boiling Point Determination
This method is suitable when only a small amount of the substance is available.[11]
Experimental Workflow:
Caption: Workflow for Micro Boiling Point Determination.
Causality in Experimental Choices:
-
Inverted Capillary Tube: Traps the vapor of the liquid. The steady stream of bubbles indicates that the vapor pressure inside the capillary has overcome the atmospheric pressure.
-
Recording on Cooling: As the liquid cools, the vapor pressure drops. The point at which the liquid enters the capillary is the precise temperature where the vapor pressure equals the atmospheric pressure.
Solubility Determination
Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[12] For quantitative analysis, it is often expressed as the maximum amount of solute that can dissolve in a given amount of solvent at a specific temperature.[13]
Methodology: Qualitative and Semi-Quantitative Analysis
This protocol provides a systematic approach to determine the solubility of the compound in various solvents.
Experimental Workflow:
Caption: Workflow for Qualitative Solubility Determination.
Causality in Experimental Choices:
-
Stepwise Solvent Addition: Allows for the observation of partial solubility and provides a semi-quantitative measure of how much solute dissolves in a given volume of solvent.
-
Vigorous Shaking: Ensures that the system reaches equilibrium, providing a true measure of solubility rather than a kinetically limited dissolution rate.
Spectroscopic Profile (Anticipated)
While experimental spectra are not yet available, the following are expected characteristic signals based on the molecular structure:
-
¹H NMR: Signals corresponding to the aromatic protons on both rings, a singlet for the NH₂ protons, a septet and a doublet for the isopropyl group, and a singlet for the methyl group. The chemical shifts of the aromatic protons will be influenced by the positions of the substituents.
-
¹³C NMR: Resonances for each unique carbon atom in the aromatic rings and the alkyl substituents. The carbon attached to the nitrogen and the oxygen will have characteristic chemical shifts.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, C-O-C stretching of the ether, C-Cl stretching, and aromatic C-H and C=C stretching.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak.
Safety and Handling
Aromatic amines should be handled with care as they can be toxic and may be absorbed through the skin.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This technical guide provides a comprehensive overview of the predicted physical properties of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline and the established experimental protocols for their determination. While awaiting empirical data, the information presented herein offers a solid foundation for researchers to begin working with this compound. The provided methodologies are robust and widely accepted in the scientific community, ensuring that when the time comes to characterize this molecule, the data generated will be accurate and reliable.
References
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Unacademy. Aromatic Amines. (n.d.). [Link]
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Experiment 1: Melting-point Determinations. (n.d.). [Link]
- Hefter, G. T., & Tomkins, R. P. T. (Eds.). (2003). The Experimental Determination of Solubilities. John Wiley & Sons.
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Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. [Link]
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Melting point determination. (n.d.). [Link]
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GeeksforGeeks. (2022, March 14). Physical Properties of Amines. [Link]
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Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]
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Determination of boiling point. (n.d.). [Link]
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02 Exp 1 Boiling Point Determination. (n.d.). Scribd. [Link]
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solubility experimental methods.pptx. (n.d.). [Link]
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Micro-boiling point measurement. (n.d.). [Link]
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Vedantu. (n.d.). Class 11 Chemistry Determination Of Melting Point Experiment. [Link]
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Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
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BYJU'S. (n.d.). Physical Properties of Amines. [Link]
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Experiment 4 Solubility of a Salt. (n.d.). [Link]
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